Lipophilicity (LogP) Differentiation: sec-Butyl vs. Methyl, Cyclopropyl, and Cyclobutyl Analogs
The 2-(butan-2-yl) substituent confers a computed LogP of 0.887 on the target compound . This value positions the compound in the optimal lipophilicity range for fragment-like oral bioavailability (LogP 0–3), while providing significantly greater membrane permeability potential than the 2-methyl analog (estimated LogP ~0.1–0.3, MW 151.17) [1] and 2-cyclopropyl analog (estimated LogP ~0.4–0.6, MW 177.20) [2]. The sec-butyl group achieves higher lipophilicity without the metabolic liability of a straight-chain n-butyl group or the rigidity of a cyclobutyl ring (2-cyclobutyl analog, MW 191.23, LogP estimated ~0.7–0.9) , offering a balanced profile for scaffold optimization.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.887 (computed, leyan.com) |
| Comparator Or Baseline | 2-Methyl analog (CAS 1220030-34-1): LogP estimated ~0.1–0.3; 2-Cyclopropyl analog (CAS 1220038-59-4): LogP estimated ~0.4–0.6; 2-Cyclobutyl analog (CAS 1597790-95-8): LogP estimated ~0.7–0.9 |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.8 vs. methyl and cyclopropyl analogs; approximately equivalent to cyclobutyl analog but with greater conformational flexibility (2 rotatable bonds vs. 1 in cyclobutyl) |
| Conditions | Computed LogP values from vendor databases; experimental confirmation recommended |
Why This Matters
LogP is a primary determinant of passive membrane permeability and oral absorption; the sec-butyl group provides a measurable lipophilicity advantage over smaller alkyl/cycloalkyl substituents while retaining fragment-like physicochemical properties suitable for lead optimization campaigns.
- [1] Chembase. 2-Methyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one, CAS 1220030-34-1, MW 151.17, C7H9N3O. View Source
- [2] CAS Common Chemistry. 2-Cyclopropyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one, CAS 1220038-59-4, MW 177.20. View Source
